![molecular formula C13H11Cl2NO2 B4671624 N-(2,5-dichlorophenyl)-2,5-dimethyl-3-furamide](/img/structure/B4671624.png)
N-(2,5-dichlorophenyl)-2,5-dimethyl-3-furamide
Overview
Description
Synthesis Analysis
The synthesis of furamide derivatives often involves the reaction of furan compounds with various amides or amines. For instance, N,N-bis(2-chloroethyl)-2-furamide, a related compound, shows how furan and amine components are linked, potentially offering insights into similar synthetic routes for N-(2,5-dichlorophenyl)-2,5-dimethyl-3-furamide (Galešić & Vlahov, 1990).
Molecular Structure Analysis
The crystal structure of related furamide compounds, like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, indicates that furan and benzene rings in these molecules can be inclined at specific angles, which might also apply to N-(2,5-dichlorophenyl)-2,5-dimethyl-3-furamide. Such inclinations and the presence of dichlorophenyl and dimethyl groups could affect the molecular conformation and potential reactivity of the compound (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Furamide derivatives may undergo various chemical reactions, including cyclopalladation, as seen in N,N-dimethyl-2(OR-3)-furancarboselenoamide derivatives. This reaction involves the formation of a palladaselenaheterocycle, suggesting that N-(2,5-dichlorophenyl)-2,5-dimethyl-3-furamide could also partake in complex formation reactions with transition metals, altering its chemical properties and potential applications (Nonoyama & Nonoyama, 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that similar compounds can inhibit transcription factor nf-κb , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to inhibit the transcription factor nf-κb , which could result in a wide range of cellular effects, given NF-κB’s role in regulating immune response, cellular growth, and apoptosis .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-6-9(14)3-4-11(12)15/h3-6H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZDLGGEOLWVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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